molecular formula C9H14Cl2N6 B1374147 5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride CAS No. 1332528-94-5

5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride

Cat. No. B1374147
M. Wt: 277.15 g/mol
InChI Key: NSXHUMBTIWHKRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride (5-PIPT-DHC) is a synthetic compound that is used in a variety of scientific research applications. It is a piperazinyl-containing heterocyclic compound that is structurally similar to other piperazinyl-containing compounds, such as the anticonvulsant drug phenytoin. 5-PIPT-DHC has been studied extensively for its potential use in a variety of applications, including as an anticonvulsant, an inhibitor of the enzyme acetylcholinesterase, and as a potential therapeutic agent for the treatment of Alzheimer’s disease. In addition, 5-PIPT-DHC has been studied for its potential use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2).

Scientific Research Applications

  • Influenza Treatment

    • A series of cycloheptathiophene-3-carboxamide derivatives, which have structural similarity with pyrimidine derivatives, have been identified as anti-influenza agents . They are able to disrupt the PA-PB1 subunits interaction of the influenza RNA polymerase .
  • HIV Treatment

    • The same series of cycloheptathiophene-3-carboxamide derivatives have also been repurposed for HIV-1 RNase H activity .
  • Treatment of Disorders Related to Fatty Acid-Binding Proteins (FABPs)

    • FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes . Pyrimidine derivatives might have potential in this area, but specific details are not available.
  • Antimicrobial Activity

    • Pyrimidine derivatives have been reported to have antimicrobial activity . Anupama et al. synthesized a series of 2,4,6-trisubstituted pyrimidines by reacting chalcone with guanidine hydrochloride . All the synthesized derivatives were confirmed by physicochemical properties and spectral data (IR, NMR and elemental analyses) and screened their in vitro antimicrobial activity against bacterial and fungal strains by cup plate method using Mueller–Hinton agar medium . Among the derivatives tested, compounds, a1, a2 and a3 exhibited promising activity against microbial strains (B. pumilis, B. subtilis, E. coli, P. vulgaris. A. niger and P. crysogenium) and showed activity comparable with standard drugs .
  • Anti-inflammatory Activity

    • The thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives exhibited better anti-inflammatory activity than the thieno[2′,3′5′:4,5]pyrimido[1,2-b][1,2,4]triazines . The thienotriazolo pyrimidine derivatives, e5, e6 and e7 were proved to display distinctive anti-inflammatory activity at the acute and sub acute .

properties

IUPAC Name

5-piperazin-1-yl-[1,2,4]triazolo[4,3-a]pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6.2ClH/c1-2-11-9-13-12-7-15(9)8(1)14-5-3-10-4-6-14;;/h1-2,7,10H,3-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXHUMBTIWHKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=NC3=NN=CN23.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride
Reactant of Route 2
5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride
Reactant of Route 3
5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride
Reactant of Route 4
Reactant of Route 4
5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride
Reactant of Route 5
5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride
Reactant of Route 6
5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride

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